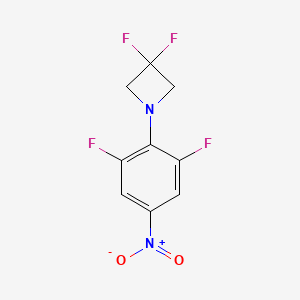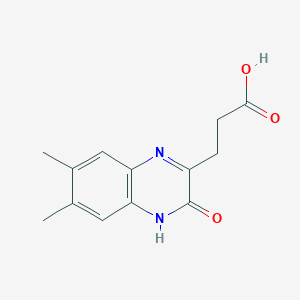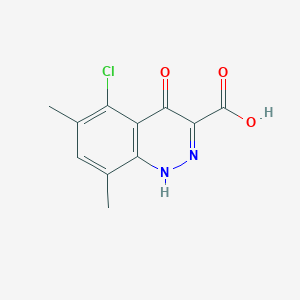![molecular formula C11H11ClN4O B11863245 4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B11863245.png)
4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)morpholine: is a chemical compound with the molecular formula C11H11ClN4O and a molecular weight of 250.68 g/mol . It is a derivative of pyrido[3,2-d]pyrimidine and morpholine, characterized by the presence of a chlorine atom at the 2-position of the pyrido[3,2-d]pyrimidine ring and a morpholine ring at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)morpholine typically involves the reaction of morpholine with 2,4-dichloropyrido[3,2-d]pyrimidine . The reaction is carried out under nucleophilic substitution conditions, where morpholine acts as a nucleophile, displacing the chlorine atom at the 4-position of the pyrido[3,2-d]pyrimidine ring . The reaction conditions generally include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), to facilitate the substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction:
Condensation Reactions: It can undergo condensation reactions with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and bases like potassium carbonate (K2CO3) or sodium hydride (NaH).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Condensation Reactions: Reagents like aldehydes or ketones, often in the presence of acid or base catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative .
Scientific Research Applications
Chemistry: 4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)morpholine is used as an intermediate in the synthesis of various heterocyclic compounds . Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design . It has shown promise in the development of inhibitors for specific enzymes and receptors, making it a candidate for therapeutic applications .
Industry: The compound’s chemical properties make it useful in the development of agrochemicals and other industrial chemicals . Its ability to undergo various chemical reactions allows for the creation of diverse chemical products .
Mechanism of Action
The mechanism of action of 4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- 4-(2-Chloropyrimidin-4-yl)morpholine
- 4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)morpholine
- 4-(2-Chloropyrido[2,3-d]pyrimidin-4-yl)morpholine
Comparison: 4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)morpholine is unique due to the presence of the pyrido[3,2-d]pyrimidine ring system, which imparts distinct chemical and biological properties . Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C11H11ClN4O |
|---|---|
Molecular Weight |
250.68 g/mol |
IUPAC Name |
4-(2-chloropyrido[3,2-d]pyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C11H11ClN4O/c12-11-14-8-2-1-3-13-9(8)10(15-11)16-4-6-17-7-5-16/h1-3H,4-7H2 |
InChI Key |
OAHVKDKOTHFPMP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2N=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-6-methyl-2-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11863166.png)


![1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B11863183.png)


![Phenol, 2-[(2-naphthalenylimino)methyl]-](/img/structure/B11863197.png)

![11,15,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione](/img/structure/B11863208.png)
![Ethyl 5-chloro-7-(methylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11863214.png)

![2-[(1-Hydroxynaphthalen-2-yl)methyl]cyclohexan-1-one](/img/structure/B11863220.png)

![1-[4-(1,4-Dioxaspiro[4.5]decan-8-yl)phenyl]methanamine](/img/structure/B11863240.png)
